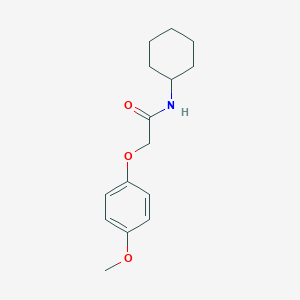
N-(2-methoxyphenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-propoxybenzamide, also known as O-Desmethylvenlafaxine, is a chemical compound that belongs to the class of phenethylamines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-propoxybenzamide involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which helps to regulate mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-propoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, dopamine, and glutamate. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-2-propoxybenzamide is its potent inhibitory effects on serotonin and norepinephrine reuptake, which makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential side effects, which may confound the results of the study.
Zukünftige Richtungen
There are many potential future directions for the study of N-(2-methoxyphenyl)-2-propoxybenzamide. One area of research that has gained significant attention is its potential application in treating chronic pain. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, there is a need for the development of more potent and selective inhibitors of serotonin and norepinephrine reuptake, which may lead to the development of more effective treatments for depression and anxiety disorders.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-propoxybenzamide involves the reaction of 2-methoxyphenylacetic acid with propionyl chloride in the presence of a base, followed by the reaction of the resulting product with 2-amino-5-chlorobenzophenone. The final product is obtained through the deprotection of the intermediate product using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-propoxybenzamide has been extensively studied for its potential applications in treating various neurological disorders, including depression, anxiety, and chronic pain. It has been found to be a potent inhibitor of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been shown to be effective in treating depression and anxiety disorders.
Eigenschaften
Produktname |
N-(2-methoxyphenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-15-10-6-4-8-13(15)17(19)18-14-9-5-7-11-16(14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
XODZQNDVXNPWQN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)












